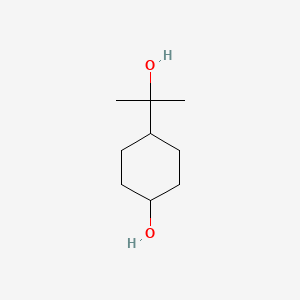

4-(2-Hydroxy-2-propyl)cyclohexanol

Description

4-(2-Hydroxy-2-propyl)cyclohexanol is a cyclohexanol derivative characterized by a hydroxypropyl substituent at the 4-position of the cyclohexane ring. Its systematic IUPAC name is 2-(2-hydroxypropan-2-yl)-5-methylcyclohexan-1-ol (synonyms include 4-(2-hydroxy-2-propyl)-1-methylcyclohexene and Cyclohexanol, 2-(2-hydroxy-2-propyl)-5-methyl-). Key properties include:

- Molecular Formula: C₁₀H₂₀O₂

- Molecular Weight: 172.27 g/mol

- Functional Groups: Hydroxyl (-OH) and tertiary alcohol (2-hydroxy-2-propyl) groups.

This compound has been identified in plant extracts (e.g., Brasiliorchis picta, Maxillaria nigrescens) and exhibits antifungal activity against pathogens like Macrophomina phaseolina.

Properties

IUPAC Name |

4-(2-hydroxypropan-2-yl)cyclohexan-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O2/c1-9(2,11)7-3-5-8(10)6-4-7/h7-8,10-11H,3-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWTXIPGMIMZAIE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1CCC(CC1)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Hydroxy-2-propyl)cyclohexanol can be achieved through several methods. One common approach involves the hydrogenation of 4-(2-hydroxy-2-propyl)cyclohexanone. This reaction typically requires a hydrogenation catalyst such as palladium on carbon (Pd/C) under mild conditions of hydrogen gas at room temperature and atmospheric pressure.

Another method involves the Grignard reaction, where 4-bromo-2-propylcyclohexanol is reacted with magnesium in the presence of anhydrous ether to form the Grignard reagent. This reagent is then treated with formaldehyde, followed by hydrolysis to yield 4-(2-Hydroxy-2-propyl)cyclohexanol.

Industrial Production Methods

In an industrial setting, the production of 4-(2-Hydroxy-2-propyl)cyclohexanol may involve large-scale hydrogenation processes using continuous flow reactors. The use of robust catalysts and optimized reaction conditions ensures high yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as distillation and crystallization to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

4-(2-Hydroxy-2-propyl)cyclohexanol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form 4-(2-oxo-2-propyl)cyclohexanol using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction of 4-(2-Hydroxy-2-propyl)cyclohexanol can yield 4-(2-hydroxy-2-propyl)cyclohexane using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The hydroxyl group can be substituted with halogens using reagents like thionyl chloride (SOCl2) to form 4-(2-chloro-2-propyl)cyclohexanol.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Thionyl chloride (SOCl2) in the presence of pyridine.

Major Products Formed

Oxidation: 4-(2-oxo-2-propyl)cyclohexanol.

Reduction: 4-(2-hydroxy-2-propyl)cyclohexane.

Substitution: 4-(2-chloro-2-propyl)cyclohexanol.

Scientific Research Applications

4-(2-Hydroxy-2-propyl)cyclohexanol has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in organic reactions.

Biology: This compound can be used in the study of enzyme-catalyzed reactions involving alcohols and their derivatives.

Industry: It is used in the production of specialty chemicals and as a precursor in the manufacture of polymers and resins.

Mechanism of Action

The mechanism of action of 4-(2-Hydroxy-2-propyl)cyclohexanol involves its interaction with specific molecular targets and pathways. In biological systems, it may act as a substrate for enzymes such as alcohol dehydrogenases, which catalyze the oxidation of alcohols to aldehydes or ketones. The hydroxyl group in the compound can form hydrogen bonds with active sites of enzymes, facilitating the catalytic process.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues: Functional Group Variations

4-Isopropylcyclohexanol

- Molecular Formula : C₉H₁₈O

- Molecular Weight : 142.24 g/mol

- Key Differences : Replaces the hydroxypropyl group with an isopropyl (-CH(CH₃)₂) substituent. Lacks a secondary hydroxyl group, reducing polarity.

2-Methoxy-4-propylcyclohexanol

- Molecular Formula : C₁₀H₂₀O₂

- Molecular Weight : 172.27 g/mol

- Key Differences : Contains a methoxy (-OCH₃) group instead of the tertiary alcohol. Increased hydrophilicity due to the ether linkage.

4-(2-Cyclohexyl-2-propyl)cyclohexan-1-ol

Pharmacologically Active Analogues

Sulfonylmethyl Cyclohexanol Derivatives

- Example: 1-Methyl-4-[(4-phenylphenyl)sulfonylmethyl]cyclohexanol

- Key Differences : Incorporates a sulfonylmethyl group, enabling interactions with biological targets (e.g., kinases, inflammatory mediators).

- Applications : Therapeutic use in cancer (multiple myeloma, glioblastoma) and autoimmune diseases (rheumatoid arthritis, lupus).

α-Terpineol

- Molecular Formula : C₁₀H₁₈O

- Key Differences: Monoterpenoid alcohol with a cyclic ether structure; shares antifungal properties but lacks the cyclohexanol backbone.

- Applications : Widely used in fragrances and antimicrobial formulations.

Physicochemical and Analytical Comparisons

Biological Activity

4-(2-Hydroxy-2-propyl)cyclohexanol, also known by its CAS number 89450-28-2, is a compound with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential applications in various fields, including medicine and industry.

4-(2-Hydroxy-2-propyl)cyclohexanol is characterized by its cyclohexanol structure with a hydroxypropyl substituent. This structural feature contributes to its unique chemical behavior and biological interactions.

The precise mechanism of action for 4-(2-Hydroxy-2-propyl)cyclohexanol is not fully elucidated; however, it is believed to interact with various biological targets, influencing several biochemical pathways:

- Enzyme Inhibition : Similar to other cyclohexanol derivatives, it may inhibit specific enzymes involved in metabolic processes.

- Receptor Interaction : It could potentially modulate receptor activity, affecting signaling pathways related to inflammation and cell growth.

- Antioxidant Activity : Preliminary studies suggest that this compound may exhibit antioxidant properties, scavenging free radicals and reducing oxidative stress.

Biological Activities

Research has indicated several biological activities associated with 4-(2-Hydroxy-2-propyl)cyclohexanol:

- Antimicrobial Properties : Studies have shown that cyclohexanol derivatives can possess antimicrobial effects against various pathogens, including bacteria and fungi.

- Anti-inflammatory Effects : There is evidence suggesting that 4-(2-Hydroxy-2-propyl)cyclohexanol may reduce inflammation through the inhibition of pro-inflammatory cytokines.

- Neuroprotective Effects : Some studies indicate potential neuroprotective properties, which could be beneficial in neurodegenerative diseases.

Research Findings

Recent research has focused on the pharmacological effects of 4-(2-Hydroxy-2-propyl)cyclohexanol through various experimental models:

Table 1: Summary of Biological Activities

Case Study 1: Antimicrobial Activity

In a study evaluating the antimicrobial efficacy of various cyclohexanol derivatives, 4-(2-Hydroxy-2-propyl)cyclohexanol demonstrated significant activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined to be lower than those for commonly used antibiotics, suggesting its potential as an alternative antimicrobial agent.

Case Study 2: Anti-inflammatory Mechanisms

A recent in vitro study assessed the anti-inflammatory properties of 4-(2-Hydroxy-2-propyl)cyclohexanol by measuring cytokine levels in macrophage cultures. The compound significantly reduced the secretion of TNF-alpha and IL-6 upon lipopolysaccharide (LPS) stimulation, indicating a robust anti-inflammatory effect.

Pharmacokinetics

The pharmacokinetic profile of 4-(2-Hydroxy-2-propyl)cyclohexanol remains largely unexplored. However, the absorption and distribution characteristics are expected to be favorable due to its lipophilic nature. Further studies are needed to elucidate metabolism and excretion pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.